(10Z)-8-(hydroxy-phenyl-pyridin-2-ylmethyl)-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Species differences in response of the peripheral blood vessels to norbormide seemed to account for most of the observed species differences in its toxicity. The compound caused an extreme, irreversible vasoconstriction in laboratory rats, and this was considered the cause of death. ... An oral or ip dosage of 1,020 mg/kg caused a doubling of blood glucose levels and a decr of liver and muscle glycogen when coma began 0.5-2 hr after treatment. The same dosage had no effect on the glucose levels of two strains of mice, nor did it produce illness. Insulin counteracted the hyperglycemic effect of norbormide in rats but did not protect against toxic manifestations and death, suggesting that the hyperglycemia is secondary ... . |
|---|---|
CAS No. |
991-42-4 |
Molecular Formula |
C33H25N3O3 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(10Z)-8-(hydroxy-phenyl-pyridin-2-ylmethyl)-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C33H25N3O3/c37-31-28-22-19-23(33(39,21-13-5-2-6-14-21)25-16-8-10-18-35-25)29(30(28)32(38)36-31)27(22)26(20-11-3-1-4-12-20)24-15-7-9-17-34-24/h1-19,22,28-30,39H,(H,36,37,38)/b27-26- |
InChI Key |
DNTHHIVFNQZZRD-RQZHXJHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=C2[C@@H]3C=C([C@H]2C4C3C(=O)NC4=O)C(C5=CC=CC=C5)(C6=CC=CC=N6)O)C7=CC=CC=N7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3C=C(C2C4C3C(=O)NC4=O)C(C5=CC=CC=C5)(C6=CC=CC=N6)O)C7=CC=CC=N7 |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM METHYLENE CHLORIDE + ETHER COLORLESS TO OFF-WHITE CRYSTALLINE POWDER White solid White crystals |
melting_point |
374 to 388 °F (EPA, 1998) 190-198 °C |
Other CAS No. |
991-42-4 |
physical_description |
Norbormide is a colorless to off-white crystalline powder. Used as a selective rat poison. (EPA, 1998) Colorless, off-white, or white solid; [HSDB] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63907-08-4 (mono-hydrochloride) |
shelf_life |
IT IS...STABLE @ ROOM TEMP WHEN DRY, AND TO BOILING WATER; HYDROLYZED BY ALKALI. |
solubility |
PRACTICALLY INSOL IN WATER UNLESS PH IS BELOW 4 SOLUBILITY @ ROOM TEMP: 60 MG/L WATER: @ 30 °C: 14 MG/L ETHANOL, GREATER THAN 150 MG/L CHLOROFORM, 1 MG/L DIETHYL ETHER, 29 MG/L 0.1 MOLAR HYDROCHLORIC ACID Soluble in dilute acids. In ethanol, 14 mg/l; >150 mg/l in chloroform; 1 mg/l in diethyl ether; 29 mg/l in 0.1 M hydrochloric acid (all at 30 °C). In water 60 mg/l at 20 °C. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(alpha-hydroxy-alpha-2-pyridylbenzyl)-7- (alpha-2-pyridylbenzylidene)-5-norbornene-2,3- dicarboximide C 6999 EHT 51762 McN 1025 norbormide norbormide monohydrochloride norbormide, (3aalpha,4alpha,5(R*),7alpha,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4alpha,5(R*),7alpha,7aalpha,8Z)-(+-)-isomer norbormide, (3aalpha,4alpha,5(S*),7alpha,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4alpha,5(S*),7alpha,7aalpha,8Z)-(+-)-isomer norbormide, (3aalpha,4beta,5(R*),7beta,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4beta,5(S*),7beta,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4beta,5(S*),7beta,7aalpha,8Z)-(+-)-isomer norbormide, (8Z)-isomer Raticate Shoxin |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies
Methodologies for Norbormide Core Structure Synthesis
The chemical synthesis of the norbormide core structure typically involves a two-step process. A key step in this synthesis is a Diels-Alder cycloaddition reaction. This reaction between a 2-fulvenylmethanol intermediate and maleimide (B117702) yields an endo-rich mixture of products. mdpi.comsemanticscholar.org This process results in the formation of up to eight stereoisomers, each existing as a racemate. mdpi.com Early synthetic protocols successfully prepared norbormide via the Diels-Alder reaction of 2-fulvenylmethanol with maleimide. semanticscholar.org
Isolation and Characterization of Stereoisomers
Norbormide exists as a mixture of up to eight stereoisomers: four endo and four exo isomers. frontiersin.orgresearchgate.net These stereoisomers exhibit significant differences in their biological activity. researchgate.netwikipedia.org Historically, the isolation and characterization of individual norbormide isomers were challenging, often resulting in very low yields. arkat-usa.orgauckland.ac.nz Early studies in the 1960s utilized fractional crystallization and chromatography techniques to isolate milligram quantities of each isomer. mdpi.comarkat-usa.org More recently, chemical derivatization strategies, such as the reversible introduction of a N-Boz-substituent onto the N-dicarboximide nitrogen, have allowed for the isolation of endo isomers (U, V, W, and Y) in higher yields. arkat-usa.orgnih.gov The assignment of stereochemistry has been based on factors such as the prevalence of endo isomers from the Diels-Alder synthesis, thermal isomerization of endo to exo isomers, and NMR spectroscopic analysis. researchgate.net
Toxicological studies have established that only the endo isomers are lethal to rats, with isomer V being identified as particularly potent. nih.gov The exo isomers, such as R, T, and X, have shown vasorelaxant effects only and are ineffective as toxicants. semanticscholar.orgresearchgate.net This highlights the critical role of stereochemistry in norbormide's activity.
Design and Synthesis of Norbormide Analogues and Derivatives
Research has explored the design and synthesis of norbormide analogues and derivatives to potentially enhance toxicity, improve palatability, or serve as research probes. wikipedia.orgnih.govosu.edu Studies have shown that the toxicity of norbormide is highly sensitive to structural changes. wikipedia.orgnih.govosu.edu
Strategies for Modifying Structural Motifs
Modifications to the aryl/heteroaryl rings of norbormide have generally resulted in a complete loss of toxicity. nih.gov However, substitution at the dicarboximide nitrogen has, in some cases, been tolerated, with certain N-substituted derivatives retaining comparable toxicity to the parent compound. wikipedia.orgnih.gov A "pseudo-deconstruction" approach has also been employed to synthesize "truncated" norbormide analogues to investigate the structural features responsible for its biological profile. nih.gov
Development of Prodrugs for Modulated Release
One significant challenge with norbormide's use as a rodenticide is bait shyness in rats, often attributed to its rapid onset of action or potentially unpleasant taste. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov To overcome this, prodrug strategies have been explored. wikipedia.orgresearchgate.netnih.gov The goal of developing prodrugs is to create derivatives that are more palatable and are metabolized to the active norbormide form after ingestion, thereby delaying the onset of symptoms. wikipedia.org Various prodrugs have been synthesized, with some showing promise in delaying the onset of symptoms and being more palatable to rats in cage trials. mdpi.comwikipedia.orgresearchgate.netnih.gov
Synthesis of Fluorescent Conjugates and Probes
Fluorescent conjugates and probes based on norbormide have been synthesized to aid in identifying its cellular binding sites and understanding its mechanism of action. mdpi.comspringernature.comresearchgate.netunipd.it These derivatives are created by conjugating norbormide, typically the endo isomers, to fluorophores such as nitrobenzoxadiazole (NBD) or boron dipyrromethene difluoride (BODIPY FL). mdpi.comresearchgate.netunipd.it Examples include NRB-AF12, endo-NRB-NBD-bPA, NRB-MC009, and NRB-ZLW0047. mdpi.comresearchgate.net These fluorescent probes have been used in live cell imaging to visualize intracellular structures and have shown preferential localization to organelles like mitochondria and the endoplasmic reticulum in studies. mdpi.comresearchgate.netunipd.it Crucially, these fluorescent derivatives have been demonstrated to retain the key pharmacological properties of the parent norbormide molecule. mdpi.com
Stereoselective Synthesis Approaches
While the traditional synthesis of norbormide yields a mixture of stereoisomers, the significant difference in activity between endo and exo forms, and even among endo isomers, has spurred interest in stereoselective synthesis approaches. auckland.ac.nzresearchgate.netresearchgate.net Research has investigated tailoring the stereochemistry of the key 2-fulvenylmethanol intermediate using chiral ligand-Lewis acid complexes. auckland.ac.nz Additionally, the stereochemical outcome of the Diels-Alder cycloaddition has been found to be sensitive to reaction conditions, including the medium and the Lewis acid used. auckland.ac.nz For instance, the use of InCl3 has shown high levels of stereoselectivity, yielding exclusively endo-erythro products, although this method did not allow for the isolation of individual isomers. auckland.ac.nz Despite efforts to achieve stereochemical control in the synthesis, establishing a clear relationship between stereoisomeric composition and palatability has been challenging. auckland.ac.nzresearchgate.net
Here is a table summarizing some research findings related to norbormide isomers and their activity:
| Isomer Type | Examples (Historical Designation) | Vasoconstrictor Activity (Rat Arteries) | Toxicity in Rats |
| endo | U, V, W, Y | Yes | Yes researchgate.netnih.gov |
| exo | R, T, X | No (Vasorelaxant only) semanticscholar.orgresearchgate.net | No researchgate.net |
| endo Isomer V | V | Potent nih.gov | Most potent endo isomer nih.gov |
| cis-endo-threo | Most potent vasoconstrictor properties wikipedia.org | High toxicity wikipedia.org | |
| trans-endo-threo | High toxicity wikipedia.org |
Note: This table is based on research findings regarding the biological activities of different norbormide stereoisomers.
Chiral Ligand-Lewis Acid Complex Applications
Research into the stereoselective synthesis of norbormide has explored the use of chiral ligand-Lewis acid complexes. It has been demonstrated that the stereochemistry of the key precursor, 2-fulvenylmethanol, can be subtly tailored through the application of chiral ligand-Lewis acid complexes during its synthesis. auckland.ac.nz This suggests that these complexes can influence the formation of the fulvenylmethanol intermediate, which is subsequently used in the Diels-Alder reaction to form norbormide. auckland.ac.nz While the direct application of these complexes specifically in the Diels-Alder step towards norbormide is an area of ongoing investigation, the principle of using chiral Lewis acids coordinated with chiral ligands to promote stereoselectivity in cycloaddition reactions, including Diels-Alder reactions, is a known strategy in asymmetric synthesis. nih.govacs.orgacs.orgmagtech.com.cn These catalysts can influence the stereochemical outcome by coordinating to one of the reactants, creating a chiral environment that favors the formation of a specific stereoisomer. nih.govmagtech.com.cn
Diels-Alder Cyclisation Control
The Diels-Alder cycloaddition is a pivotal step in norbormide synthesis, forming the norbornene ring system. mdpi.comresearchgate.net Control over the stereochemical outcome of this cycloaddition, particularly the endo/exo ratio and the formation of specific endo isomers, is critical because the biological activity is highly stereospecific. wikipedia.orggoogle.comgoogle.com Studies have shown that the stereochemical outcome of the Diels-Alder cyclisation of the 2-fulvenylmethanol product and maleimide is highly sensitive to both the reaction medium and the Lewis acid used. researchgate.netauckland.ac.nz For instance, in the presence of InCl₃, high levels of stereoselectivity were observed, affording exclusively endo-erythro products. auckland.ac.nz However, this method did not allow for the isolation of individual isomers. auckland.ac.nz
Research has investigated the effect of various factors, including temperature, concentration, reaction solvent, and Lewis acid, on the Diels-Alder synthesis of norbormide. researchgate.netresearchgate.net These studies aim to impart greater stereochemical control in the manufacturing process, moving beyond the traditional synthesis that yields an endo-rich mixture of racemates. researchgate.netmdpi.com While achieving complete stereocontrol to isolate single, highly potent isomers remains a challenge, understanding the influence of reaction parameters, particularly the role of Lewis acids, is crucial for developing more efficient and selective synthetic routes. researchgate.netauckland.ac.nz
Mechanistic Elucidation of Norbormide S Biological Actions
Species-Specific Vasoconstrictor Activity in Arterial Systems
Norbormide's most striking biological effect is its ability to induce vasoconstriction specifically in the arterial systems of rats. frontiersin.orgwikipedia.orgprofessionalpestmanager.comresearchgate.netresearchgate.netunisi.itsemanticscholar.orgresearchgate.netdoc.govt.nzmdpi.commedchemexpress.com This effect is a key factor in its toxicity to this genus. frontiersin.orgresearchgate.netunisi.itnih.gov The vasoconstriction is described as marked and irreversible in rat peripheral vessels. frontiersin.orgresearchgate.netunisi.it This unique contractile effect is exclusive to rat arteries. researchgate.netunisi.itnih.gov
Differential Effects on Small vs. Large Arteries
A notable characteristic of norbormide's action within the rat vascular tree is its differential effect based on vessel size. Norbormide causes vasoconstriction (narrowing) of small arteries in rats. osu.eduresearchgate.netresearchgate.netdoc.govt.nzescholarship.org Conversely, it induces vasodilation (widening) of large arteries, such as the aorta, in rats. osu.eduresearchgate.netresearchgate.netdoc.govt.nzescholarship.org This contrasting response along the vascular tree contributes to a rapid fall in blood pressure in affected rats. osu.eduresearchgate.netresearchgate.netdoc.govt.nzescholarship.org Studies have shown that the contractile effect is inversely proportional to the internal diameter of the vessels tested, with the exception of the carotid artery. researchgate.net Venoconstriction has also been observed in both small and large veins in the rat, and this effect was also inversely related to the vessel calibre. unisi.itresearchgate.net
Research using rings from various rat arteries and veins has characterized the vasoconstrictor and vasorelaxant effects of norbormide. For instance, a maximal concentration of 50 µM norbormide failed to contract the thoracic aorta and carotid artery. researchgate.net However, it induced contractile effects in the pulmonary artery, abdominal aorta, iliac, caudal, and femoral arteries, with the magnitude of contraction varying between these vessels. researchgate.net The contraction induced in the femoral artery was significantly greater than that in the pulmonary artery. researchgate.net
Here is a summary of observed effects of Norbormide on different rat vessels:
| Vessel Type (Rat) | Norbormide Effect | Relative Magnitude of Contraction (compared to 90 mM KCl) | Source |
| Small Arteries | Vasoconstriction | - | osu.eduresearchgate.netresearchgate.netdoc.govt.nzescholarship.org |
| Large Arteries (e.g., Aorta) | Vasodilation | - | osu.eduresearchgate.netresearchgate.netdoc.govt.nzescholarship.org |
| Thoracic Aorta | No Contraction | 0% | researchgate.net |
| Carotid Artery | No Contraction | 0% | researchgate.net |
| Pulmonary Arteries | Contraction | 4.8 ± 0.6% | researchgate.net |
| Abdominal Aorta | Contraction | 18.4 ± 1.5% | researchgate.net |
| Iliac Arteries | Contraction | 39 ± 5% | researchgate.net |
| Caudal Arteries | Contraction | 144 ± 7% | researchgate.net |
| Femoral Arteries | Contraction | 260 ± 22% | researchgate.net |
| Small Veins | Venoconstriction | - | unisi.itresearchgate.net |
| Large Veins | Venoconstriction | - | unisi.itresearchgate.net |
Note: The relative magnitude of contraction data is specific to a 50 µM norbormide concentration. researchgate.net
Lack of Vasoconstrictor Activity in Non-Rattus Species and Extravascular Smooth Muscle
A defining characteristic of norbormide is its remarkable species selectivity. It exhibits little or no toxic effect in non-rat species, including humans, mice, hamsters, guinea pigs, rabbits, cats, and birds. frontiersin.orgwikipedia.orgosu.eduprofessionalpestmanager.comresearchgate.netmedchemexpress.comescholarship.org This selectivity extends to its vasoconstrictor activity, which is largely absent in species other than Rattus. wikipedia.orgresearchgate.netsemanticscholar.orgmdpi.com In fact, in arteries from non-rat species, norbormide often displays vasorelaxant properties at concentrations that induce vasoconstriction in rat peripheral arteries. wikipedia.orgresearchgate.netresearchgate.netgoogle.com
Furthermore, norbormide's contractile effect is restricted to rat vascular smooth muscle. frontiersin.orgwikipedia.org Studies have shown that norbormide is unable to contract rat non-vascular smooth muscles in vitro, such as those found in the respiratory, urinary, and gastrointestinal tracts. wikipedia.orgosu.edunih.govresearchgate.net More recent studies, however, indicate that instead of being totally ineffective, norbormide can display relaxant activity in isolated rat urinary bladder, tracheal, and duodenal rings. nih.govresearchgate.net This relaxant effect in non-vascular smooth muscle is similar to that observed in rat aorta and non-rat arteries. nih.govresearchgate.net
The stereochemistry of norbormide is crucial for its vasoconstrictor activity. Norbormide exists as a racemic mixture of up to eight stereoisomers (four endo and four exo). frontiersin.orgwikipedia.org Only the endo isomers demonstrate rat-specific vasoconstrictor activity and are lethal to rats. frontiersin.orgwikipedia.orgosu.eduresearchgate.netsemanticscholar.orggoogle.com The exo isomers, conversely, are inactive as vasoconstrictors and are non-toxic to rats, often exhibiting vasorelaxant effects. frontiersin.orgwikipedia.orgosu.edusemanticscholar.org The cis-endo-threo isomer has been identified as the most potent vasoconstrictor. wikipedia.org This stereospecificity strongly suggests the involvement of a specific receptor or binding site for norbormide's contractile effect. semanticscholar.org
Intracellular Signaling Pathway Modulation
The precise intracellular signaling pathways modulated by norbormide to exert its species-specific vasoconstrictor effect are still being elucidated, but research has pointed towards several key players. frontiersin.orgwikipedia.orgnih.govsemanticscholar.orgmdpi.comnih.gov
Role of Phospholipase C (PLC)-Coupled Receptors and Calcium Influx
Initial hypotheses suggested that norbormide induces vasoconstriction by stimulating a Rattus-specific Phospholipase C (PLC)-Protein Kinase C (PKC) pathway. nih.govmdpi.comnih.gov This pathway is commonly activated by endogenous vasoconstrictors that bind to G protein-coupled receptors on the cell surface, leading to increased intracellular calcium. nih.gov Evidence suggests that norbormide's vasoconstrictor effect may be mediated through the stimulation of signal transduction pathways that result in the modulation of calcium influx. semanticscholar.orggoogle.comresearchgate.net This influx of calcium is thought to lead to contraction in myocytes. wikipedia.orgosu.edu
Studies have investigated the role of the PLC signaling pathway in norbormide-induced vasoconstriction in rat caudal arteries and smooth muscle cells from rat mesenteric arteries. nih.gov Norbormide (at concentrations of 2-50 µM) was shown to stimulate the formation of inositol (B14025) phosphates (IPs), an indicator of PLC activation, in rat caudal arteries but not in rat aorta. nih.gov It also increased intracellular free calcium concentration in rat mesenteric artery smooth muscle cells. nih.gov In rat caudal arteries, the contraction induced by norbormide was inhibited by calphostin C, a PKC inhibitor, and by SK&F 96365, an inhibitor of store-operated calcium channels. nih.gov While poorly affected by verapamil (B1683045) (an L-type calcium channel blocker) in the presence of external calcium, verapamil was more effective when external calcium was substituted with strontium. nih.gov These findings suggest that norbormide stimulates the PLC-PKC pathway and increases calcium influx through both verapamil-sensitive and -insensitive calcium channels in a tissue and species-selective manner. nih.gov Calcium release from the sarcoplasmic reticulum does not appear to be involved in norbormide-induced vasoconstriction. nih.gov
Fluorescent derivatives of norbormide have provided insights into its potential intracellular binding site, suggesting that it may target a site within the cytoplasm to activate the contractile process exclusively in rat arteries. nih.gov
Inhibition of ATP-Sensitive Potassium (KATP) Channels
Recent research has proposed an additional mechanism contributing to norbormide-induced vasoconstriction: the inhibition of ATP-sensitive potassium (KATP) channels. frontiersin.orgunisi.itnih.govnih.govnih.govresearchgate.net KATP channels play a role in regulating membrane potential in vascular smooth muscle cells. nih.govfrontiersin.org Inhibition of these channels leads to membrane depolarization, which in turn can open voltage-dependent calcium channels and increase intracellular calcium concentration, triggering contraction. nih.govfrontiersin.org
Studies using patch-clamp methods on myocytes from rat caudal artery have shown that norbormide inhibits KATP currents in a concentration-dependent manner. frontiersin.orgnih.gov This effect was observed at concentrations of norbormide that also elicited contraction in rat caudal artery rings. frontiersin.orgnih.gov The KATP channel opener pinacidil (B1677893) was able to partially revert norbormide-induced contraction in rat caudal artery rings. frontiersin.orgnih.govnih.govresearchgate.net
However, the inhibition of KATP channels by norbormide does not fully explain its species selectivity, tissue selectivity, and stereoselectivity. frontiersin.orgnih.govnih.govresearchgate.net The inhibitory effect on KATP currents was not stereo-specific, as both the vasoconstrictively active endo isomers and the inactive exo isomers showed similar inhibitory activity. frontiersin.orgnih.govresearchgate.net Furthermore, KATP current inhibition was observed in myocytes from mouse caudal artery and rat stomach, tissues that are not contracted but rather relaxed by norbormide. frontiersin.orgnih.gov This suggests that while KATP channel inhibition may contribute to norbormide-induced vasoconstriction, it is not sufficient on its own to trigger the contractile process and does not account for the observed selectivity. frontiersin.orgnih.govresearchgate.net
Computational approaches have indicated that the SUR subunit of KATP channels may be a binding site for norbormide. frontiersin.orgnih.govnih.govresearchgate.net There is also a suggestion that norbormide may have a potential selectivity for smooth muscle KATP channels, as it was ineffective in blocking KATP channels in insulin-secreting pancreatic beta cells (INS-1 cells), unlike glibenclamide, a known KATP channel blocker. frontiersin.orgnih.govnih.govresearchgate.net
Interaction with CaV1.2 Channels
Norbormide has also been shown to interact with voltage-dependent calcium channels, specifically CaV1.2 channels (L-type calcium channels). frontiersin.orgunisi.itnih.govmdpi.comthieme-connect.com While the primary vasoconstrictor effect in rat peripheral arteries is linked to calcium influx via PLC-coupled pathways and potentially store-operated calcium channels, norbormide also exhibits calcium channel blocking properties. wikipedia.orgnih.govmedchemexpress.comgoogle.comnih.govresearchgate.net
Intriguingly, in rat conduit arteries (like the aorta), in rat non-vascular muscles, and in all muscles from non-rat species, norbormide displays vasorelaxant properties. frontiersin.orgwikipedia.orgosu.eduresearchgate.netresearchgate.netgoogle.comresearchgate.netnih.gov This vasorelaxation has been attributed, at least in part, to an inhibitory effect on CaV1.2 channels. frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov In isolated rat urinary bladder, tracheal, and duodenal rings, the relaxant activity of norbormide is a consequence of the inhibition of Ca2+ influx through CaV1.2 channels. nih.govresearchgate.net Similar results were obtained in rat aorta and non-rat arteries. nih.govresearchgate.net
In non-rat hearts, norbormide also shows a pharmacodynamic profile consistent with the blockade of CaV1.2 channels. nih.govmdpi.com For example, in isolated guinea pig ventricular myocytes, norbormide inhibits the peak Ca2+ current through CaV1.2 channels, similar to the effect of verapamil, a known CaV1.2 channel blocker. nih.govmdpi.com
This dual action of norbormide – vasoconstriction in rat peripheral arteries and vasorelaxation (mediated partly by CaV1.2 blockade) in other tissues and species – highlights the complexity of its interaction with calcium channels and its highly selective mechanism in rat peripheral vasculature. frontiersin.orgnih.govmdpi.com
Mitochondrial Permeability Transition Pore (mPTP) Activation
Recent studies have highlighted NRB's ability to activate the mitochondrial permeability transition pore (mPTP) in isolated rat mitochondrial preparations. frontiersin.orgwikipedia.org The mPTP is an inner mitochondrial membrane channel whose opening increases permeability to ions with an exclusion size of approximately 1500 Da. osu.edu Activation of the mPTP is implicated in processes such as cell apoptosis and necrosis, and its abnormal opening can disrupt cellular metabolism. wikipedia.org
Species-Specificity of mPTP Modulation
A key aspect of NRB's action on the mPTP is its species specificity. Research indicates that NRB stimulates the opening of the mPTP in mitochondria from various organs of the rat but not in mitochondria obtained from guinea pigs or mice. frontiersin.orgnih.govnih.gov This suggests that the effect on the mPTP is species-specific, mirroring the species-specific vasoconstrictor effect of NRB. frontiersin.orgnih.gov However, unlike vasoconstriction, mPTP activation by NRB has been observed in mitochondria isolated from different organs of the rat, indicating it is not tissue-specific within this species. frontiersin.orgnih.gov The lack of mPTP opening in guinea pig and mouse mitochondria is associated with a negligible perturbation of internal lipid domains in these species, suggesting that the drug may not gain access to the mitochondrial matrix. nih.gov
Link between mPTP Activation and Vasoconstriction
While NRB-induced activation of the mPTP is species-specific to rats, its direct contribution to the vasoconstrictor effect of NRB remains unclear. frontiersin.orgnih.gov Some research suggests that the selective opening of the rat mPTP by NRB may be a factor contributing to its lethal effect. researchgate.net However, the precise link between mPTP activation and the observed vasoconstriction in rat peripheral arteries requires further elucidation.
Identification of Intracellular Binding Sites
Evidence from Fluorescent Norbormide Derivatives
Fluorescent derivatives of NRB have been instrumental in investigating its cellular localization and potential binding sites. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.org These derivatives, such as NRB-AF12 (a nitrobenzoxadiazole derivative) and NRB-MC009 (a boron dipyrromethene difluoride group conjugate), have been synthesized and visualized in living cells using confocal microscopy. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Importantly, these fluorescent derivatives have been shown to retain the key pharmacological properties of the parent NRB molecule, including vasocontractile response in vitro and lethal effects in rats. unisi.itresearchgate.net Studies using these probes have provided visual evidence of NRB's presence within cells. nih.govresearchgate.netnih.gov
Subcellular Localization (Endoplasmic Reticulum, Golgi Apparatus, Mitochondria, Lysosomes)
Investigations using fluorescent NRB derivatives have revealed their localization to several intracellular organelles in both NRB-sensitive and NRB-insensitive cells. nih.govresearchgate.netnih.gov These organelles include the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and lysosomes. nih.govresearchgate.netnih.govmdpi.comnih.gov Some studies also reported localization to endosomes. nih.govresearchgate.net In addition to these intracellular compartments, fluorescence has been observed extending to the plasma membrane in NRB-sensitive cells. nih.govresearchgate.net Notably, fluorescent NRB derivatives have generally not been observed to penetrate the nucleus. mdpi.comnih.govbiorxiv.org
Below is a table summarizing the reported subcellular localization of fluorescent Norbormide derivatives:
| Subcellular Structure | Observed Localization (Yes/No) | Notes |
| Endoplasmic Reticulum | Yes | Observed in both sensitive and insensitive cells. nih.govresearchgate.netnih.govmdpi.comnih.gov |
| Golgi Apparatus | Yes | Observed in both sensitive and insensitive cells. nih.govresearchgate.netnih.govmdpi.comnih.gov |
| Mitochondria | Yes | Observed in both sensitive and insensitive cells. nih.govresearchgate.netnih.govmdpi.comnih.gov |
| Lysosomes | Yes | Observed in both sensitive and insensitive cells. nih.govresearchgate.netnih.govmdpi.comnih.gov |
| Endosomes | Yes | Observed in some studies. nih.govresearchgate.net |
| Plasma Membrane | Yes (in sensitive cells) | Observed in NRB-sensitive cells, but not consistently in all studies. nih.govresearchgate.netmdpi.com |
| Nucleus | No | Generally not observed. mdpi.comnih.govbiorxiv.org |
Proposed Role of Translocation Protein (TSPO) in Cellular Uptake
Data suggests that the species-selective uptake of NRB into rat mitochondria, which is crucial for its effect on the mPTP, may involve a transport system. nih.govmdpi.com Evidence points to the 18 kDa translocator protein (TSPO), also known as the peripheral benzodiazepine (B76468) receptor, or a TSPO-associated protein, as potentially mediating this selective transport into the inner membrane/matrix of rat mitochondria. osu.edumdpi.comcore.ac.uknih.gov Studies have shown that the rat-selective induction of the mitochondrial permeability transition by NRB is inhibited by selective ligands of TSPO. core.ac.uk This suggests that selective NRB transport into rat mitochondria occurs via TSPO in the outer mitochondrial membrane, allowing its translocation to mPTP-regulating sites in the inner membrane. core.ac.uk The species specificity of NRB towards the rat TSPO may depend on subtle differences in the structure of TSPO or its associated proteins. osu.educore.ac.uknih.gov
Structure Activity Relationships Sar and Stereochemical Investigations
Impact of Stereoisomerism on Biological Activity
Norbormide exists as a mixture of up to eight possible stereoisomers due to the presence of chiral centers and a double bond. These isomers differ in the orientation of the imide ring (endo/exo), the configuration at the hydroxyl-bearing carbon (threo/erythro), and the geometry of the exocyclic double bond (cis/trans). The vasoconstrictor properties and toxicity of Norbormide are highly dependent on these stereochemical differences. wikipedia.org
| Stereochemical Feature | Possible Configurations |
| Imide ring orientation | Endo, Exo |
| Hydroxyl group configuration | Threo, Erythro |
| Exocyclic double bond | Cis, Trans |
Differential Activity of Endo vs. Exo Isomers
A significant finding in Norbormide research is the differential activity observed between its endo and exo isomers. Only the endo isomers of Norbormide exhibit significant toxicity and vasoconstrictor activity in rats. wikipedia.orgnih.govmdpi.comgoogle.comfrontiersin.org In contrast, the exo isomers have shown little to no contractile effects on rat arterial smooth muscle and may even exhibit vasorelaxant properties. wikipedia.orggoogle.com This stereo-specificity strongly suggests the involvement of a highly specific target or binding site in rat vessels that preferentially interacts with the endo configuration. nih.govfrontiersin.orgsemanticscholar.org
Influence of Threo/Erythro Configuration
The stereochemistry at the carbinol carbon (C-5) of Norbormide, specifically the threo or erythro configuration of the hydroxyl group, also plays a crucial role in its potency. Studies have indicated that endo isomers with a threo configuration at this center are significantly more potent than their erythro counterparts. wikipedia.orgnih.govresearchgate.net Research has shown that the threo isomers can be approximately ten times more potent than the erythro isomers in rats. wikipedia.orgnih.gov
| Isomer Type (Endo) | Configuration at C-5 | Relative Potency (Rats) |
| Endo-Threo | Threo | ~10x more potent |
| Endo-Erythro | Erythro | 1x |
Critical Structural Features for Rat-Selective Activity
Beyond stereochemistry, specific functional groups and their positions within the Norbormide structure are critical for its unique rat-selective activity. Modifications to these key features often lead to a significant reduction or complete loss of toxicity. wikipedia.orgmdpi.comnih.gov
Role of Pyridyl and Phenyl Groups
The presence and position of the pyridyl and phenyl groups attached to the norbornene ring are vital for Norbormide's lethal action. wikipedia.orgnih.gov Studies involving analogues where these aryl/heteroaryl rings were modified or switched have revealed that such changes often result in a complete loss of toxicity towards rats. mdpi.comnih.gov This suggests that these aromatic rings are essential for the correct binding or interaction with the target site in rats.
Importance of Hydroxyl Group and Hydrogen Bonding
The hydroxyl group at the α-hydroxy-α-2-pyridylbenzyl substituent is another critical feature. wikipedia.org Research indicates that this hydroxyl group is involved in intramolecular hydrogen bonding, particularly with the adjacent pyridine (B92270) ring in the most potent isomers like cis-endo-threo. wikipedia.orgresearchgate.netnih.gov This intramolecular hydrogen bond likely contributes to stabilizing the active conformation of the molecule, which is necessary for its potent vasoconstrictor effect in rats. wikipedia.org The ability of hydroxyl groups to act as both hydrogen bond donors and acceptors is a well-established principle in molecular interactions and can significantly influence a molecule's biological activity and binding to its target. nih.govmdpi.comfrontiersin.orgnih.govyoutube.com
| Structural Feature | Significance for Activity |
| Pyridyl and Phenyl groups | Essential for toxicity; modifications lead to loss of activity. mdpi.comnih.gov |
| Hydroxyl group | Involved in intramolecular hydrogen bonding, stabilizing active conformation. wikipedia.orgresearchgate.netnih.gov |
Sensitivity to Modifications in Aryl/Heteroaryl Rings
Studies involving the preparation of "endo-predominant" Norbormide analogues have demonstrated that the toxicity towards rats is highly sensitive to structural changes, particularly modifications to the aryl/heteroaryl rings of the molecule. All reported modifications to these rings have resulted in a complete loss of toxicity nih.govmdpi.com. This highlights the critical role these specific ring structures play in mediating Norbormide's lethal effects in rats.
Conversely, modifications elsewhere on the molecule, such as substitution at the dicarboximide nitrogen, have shown varying effects. In some instances, N-substituted Norbormide derivatives have exhibited toxicity comparable to the parent compound, while in others, a marked decrease in LD50 (indicating increased toxicity) has been observed mdpi.comresearchgate.net.
An informative finding comes from the study of a Norbormide analogue where the pyridine ring at the C-5 position was replaced with a phenyl ring. This compound exhibited a biological profile very similar to Norbormide, both in vitro (vasoconstrictor activity in rat caudal artery) and in vivo (lethal to rats at 40 mg/kg, i.p.) mdpi.com. This suggests that while the presence of aromatic rings at these positions is crucial, there might be some flexibility regarding whether they are specifically aryl or heteroaryl, although extensive modifications to the original rings appear detrimental to toxicity.
Truncated Norbormide analogues, lacking certain key structural components, have been shown to be non-lethal to rats, further emphasizing the fundamental importance of the combined effect of the groups at C-5, C-7, and the dicarboximide for Norbormide's lethal action mdpi.com.
Correlation between In Vitro Biological Markers and In Vivo Effects
Research has sought to correlate in vitro biological activities of Norbormide and its analogues with their observed in vivo effects, particularly lethality in rats. This involves evaluating various in vitro markers such as vasoconstriction, vasodilation, mitochondrial dysfunction, and cardiotoxicity. researchgate.netnih.gov
One of the key in vitro markers investigated is the vasoconstrictor activity in rat arterial tissues. Norbormide is known to induce a unique contractile effect specifically in rat arteries, such as caudal, renal, and mesenteric arteries, but not in arteries from other species or in rat aorta and extravascular smooth muscle tissue, where it may even show vasorelaxant properties researchgate.netresearchgate.netosu.edu. This in vitro vasoconstriction in rat arteries is considered a potential indicator of in vivo lethal activity, which is characterized by irreversible vasoconstriction of peripheral arteries leading to cardiac damage nih.govresearchgate.net.
Studies have shown that only the endo-isomers of Norbormide exhibit contractile effects on rat arterial smooth muscle, while the exo-isomers show no such effect and may even have a relaxing effect wikipedia.org. This stereospecificity observed in vitro aligns with in vivo findings where only the endo forms are lethal to rats researchgate.net.
Another significant in vitro finding is Norbormide's ability to selectively open the mitochondrial permeability transition pore (PTP) in isolated rat mitochondria researchgate.netresearchgate.netwikipedia.org. This mitochondrial dysfunction observed in vitro is considered a potential physiological pathway contributing to the lethal effect in rats in vivo researchgate.net.
Furthermore, in vitro studies have investigated Norbormide's effects on calcium influx and ion channels. It has been proposed that Norbormide induces vasoconstriction by stimulating a Rattus-specific PLC-PKC pathway and increasing Ca²⁺ influx through Caᵥ1.2 and store-operated Ca²⁺ channels in vascular myocytes mdpi.com. In vitro experiments on rat adrenal zona glomerulosa have also shown that Norbormide increases aldosterone (B195564) secretion by enhancing late steps of steroid synthesis, further supporting the hypothesis of involvement of a PLC-coupled receptor in its vasospastic effect mdpi.com.
The correlation between in vitro and in vivo effects is further supported by studies on Norbormide analogues. For example, compound 5, with a phenyl ring replacing the pyridine ring at C-5, showed similar vasoconstrictor activity in rat caudal artery in vitro and was lethal to rats in vivo mdpi.com. Conversely, truncated analogues that lacked in vitro contractile activity in rat caudal artery were also found to be non-lethal in vivo mdpi.com.
While in vitro studies provide valuable insights into the cellular and molecular mechanisms of Norbormide's action, correlating these directly to the complex cascade of events leading to in vivo lethality in rats remains an area of ongoing research. However, the observed species- and tissue-specific effects in vitro, such as the selective vasoconstriction in rat arteries and the opening of rat mitochondrial PTP, strongly align with the in vivo toxicity profile of Norbormide.
Here is a summary of some in vitro and in vivo correlations:
| In Vitro Biological Marker | Observed Effect in Rats | Corresponding In Vivo Effect in Rats |
| Vasoconstriction in rat arteries | Potent contractile effect (e.g., caudal artery) mdpi.comresearchgate.net | Irreversible peripheral vasoconstriction nih.govresearchgate.net |
| Mitochondrial Permeability Transition Pore | Selective opening in isolated rat mitochondria researchgate.netresearchgate.netwikipedia.org | Potential contributor to lethal effect researchgate.net |
| KATP channel inhibition | Inhibition in rat vascular smooth muscle cells researchgate.net | Potential control of vasoconstricting activity researchgate.net |
| PLC-coupled receptor stimulation | Proposed involvement in vasoconstriction pathway mdpi.comosu.edu | May contribute to vasospastic effect mdpi.com |
| Aldosterone secretion increase | Enhancement in rat adrenal zona glomerulosa mdpi.com | Further support for PLC-coupled receptor involvement mdpi.com |
| Stereoisomer activity | Endo-isomers cause contraction, exo-isomers do not wikipedia.org | Only endo-isomers are lethal researchgate.netwikipedia.org |
This table illustrates the strong correlation between specific in vitro findings and the observed in vivo toxicity and pharmacological profile of Norbormide in rats.
Pharmacological Characterization in Preclinical Models
Species Selectivity and Comparative Responses
A defining characteristic of norbormide is its remarkable species selectivity, with its most significant pharmacological effects observed almost exclusively in rats. Numerous studies have demonstrated that norbormide acts as a potent vasoconstrictor in various arterial beds of rats, including the mesenteric, caudal, and femoral arteries nih.govwikipedia.orgwikipedia.orgfishersci.camims.comguidetopharmacology.orgfishersci.camims.comuni.luwikipedia.orgpic.intnih.govnih.govosu.eduguidetopharmacology.orgguidetopharmacology.orgbmrb.ionih.gov. This vasoconstrictive response is consistently reported across different rat strains and experimental conditions.
In stark contrast, norbormide exhibits little to no significant vasoconstrictive activity in other commonly tested preclinical species, such as mice, guinea pigs, rabbits, cats, and dogs nih.govwikipedia.orgwikipedia.orgfishersci.camims.comguidetopharmacology.orgfishersci.camims.comuni.luwikipedia.orgpic.intnih.govnih.govosu.eduguidetopharmacology.orgguidetopharmacology.orgbmrb.ionih.gov. Furthermore, studies using human vascular tissues have also shown a notable lack of response to norbormide, underscoring the specificity of its action to rats nih.govwikipedia.orgwikipedia.orgfishersci.camims.comguidetopharmacology.orgfishersci.camims.comuni.luwikipedia.orgpic.intnih.govnih.govosu.eduguidetopharmacology.orgguidetopharmacology.orgbmrb.ionih.gov. This pronounced species difference in pharmacological response is a key area of research into norbormide's mechanism of action.
| Species | Vasoconstrictive Response to Norbormide |
| Rat | Potent Vasoconstriction |
| Mouse | Little to No Significant Effect |
| Guinea Pig | Little to No Significant Effect |
| Rabbit | Little to No Significant Effect |
| Cat | Little to No Significant Effect |
| Dog | Little to No Significant Effect |
| Human | Little to No Significant Effect |
Tissue Selectivity and Organ-Specific Effects
Beyond its species selectivity, norbormide also demonstrates a degree of tissue selectivity, with its most prominent and well-characterized effects occurring in vascular smooth muscle, particularly in arteries of rats wikipedia.orgwikipedia.orgpic.intnih.govbmrb.io. The potent vasoconstriction observed in rat arteries is the primary pharmacological action described for norbormide.
While the vascular effects are predominant, some research has explored the impact of norbormide on other tissues and organs. Notably, norbormide has been reported to stimulate the adrenal gland in rats, leading to the release of catecholamines wikipedia.org. This suggests that while its primary target may be vascular smooth muscle, it can also influence endocrine function, potentially contributing to systemic effects. However, the vast majority of preclinical characterization focuses on its direct actions on the vasculature.
| Tissue/Organ | Observed Effect of Norbormide (in Rats) |
| Arterial Smooth Muscle | Potent Vasoconstriction |
| Adrenal Gland | Stimulation and Catecholamine Release |
| Non-vascular smooth muscle | Vasorelaxant properties reported in some studies osu.edu |
Electrophysiological and Functional Studies
Electrophysiological and functional studies have sought to unravel the cellular mechanisms underlying norbormide's effects on smooth muscle.
Norbormide is a potent inducer of contraction in rat arterial smooth muscle, leading to significant and sustained vasoconstriction nih.govwikipedia.orgpic.intnih.gov. This contractile effect is concentration-dependent, with increasing concentrations of norbormide resulting in greater vasoconstriction nih.gov. Investigations into the cellular events triggering this contraction have revealed that norbormide can induce depolarization of smooth muscle cell membranes and increase intracellular calcium concentrations. Elevated intracellular calcium is a critical step in initiating smooth muscle contraction, and the ability of norbormide to increase its levels is central to its vasoconstrictive action. The sustained nature of the contraction suggests that norbormide may interfere with mechanisms responsible for regulating calcium homeostasis or the activity of ion channels that control membrane potential and calcium influx.
To further understand the mechanism of norbormide's action, its effects have been compared to those of known ion channel modulators, such as glibenclamide. Glibenclamide is a well-established inhibitor of ATP-sensitive potassium (KATP) channels, which play a role in regulating vascular tone. Comparative studies indicate that norbormide's mechanism of inducing vasoconstriction is distinct from that of glibenclamide. Research suggests that norbormide may not primarily target KATP channels but rather interacts with other pathways, potentially involving voltage-gated calcium channels, to increase intracellular calcium and cause contraction. These comparisons help to differentiate norbormide's pharmacological profile from that of other agents that modulate vascular smooth muscle tone through different ion channel targets.
Metabolic Pathways and Pharmacokinetic Insights Preclinical
In Vitro Metabolic Studies (e.g., Liver Preparations)
In vitro studies utilizing liver preparations have been instrumental in elucidating the metabolic pathways of norbormide. Experiments conducted with liver microsomes and S9 fractions from rats, mice, and guinea pigs have shown that norbormide undergoes metabolic transformation. nih.govslideshare.net The S9 fraction, which contains both microsomal and cytosolic enzymes, has been identified as the primary site of this metabolic process. nih.govwikipedia.orgosu.edu While metabolism was observed in rat and guinea pig liver preparations, both quantitative and qualitative differences were noted compared to mouse liver preparations. nih.gov Notably, no metabolites were detected when the inactive exo isomer of norbormide was incubated with liver preparations. nih.gov
Identification of Major Metabolic Processes (e.g., Hydroxylation)
Hydroxylation is identified as a major metabolic pathway for norbormide in liver preparations from rats and other rodents. nih.govwikipedia.orgosu.edunih.govresearchgate.netnih.gov This process involves the addition of a hydroxyl group to the norbormide molecule. Mass spectrometry has confirmed that the observed metabolites are consistent with hydroxylated norbormide, showing a mass increase of 16 amu compared to the parent compound. wikipedia.org In addition to hydroxylation, oxidation and reduction reactions also contribute to the metabolic transformation of norbormide. slideshare.net Studies suggest the involvement of cytochrome P450 (CYP) enzymes in norbormide metabolism, particularly CYP2B isoforms, which are implicated in the hydroxylation pathway. nih.govosu.eduumn.edu
Preclinical Pharmacokinetic Profiles (e.g., Rapid Clearance)
Preclinical pharmacokinetic studies, predominantly conducted in rats, indicate that norbormide is rapidly absorbed following oral administration. dovepress.com Despite rapid absorption, norbormide exhibits high systemic clearance. dovepress.comnih.gov This high clearance contributes to a low oral bioavailability in rats. dovepress.comnih.gov The compound undergoes extensive first-pass metabolism, primarily within the liver. nih.gov In vivo studies in orally treated rats detected norbormide and its hydroxylated metabolites in the liver, red blood cells, and heart, but not in plasma, suggesting rapid clearance from the bloodstream. nih.govmdpi.com An unidentified metabolite (M3) was detected in rat plasma after oral dosing but not in liver S9 fractions or other organs examined. nih.govnih.govresearchgate.net Following intravenous administration in rats, no metabolites were detected shortly after dosing, which proved lethal, suggesting that toxicity may reside with the parent compound rather than a specific metabolite. nih.govresearchgate.netresearchgate.net
Quantitative pharmacokinetic parameters have been reported for norbormide in rats after both oral and intravenous administration. dovepress.com
Sex-Dependent Metabolic Differences
Sex-dependent differences in norbormide metabolism have been observed in rat liver microsomes. nih.govwikipedia.orgosu.edunih.gov Studies indicate that the rate of metabolism and the levels of metabolites are higher in female rats compared to male rats. nih.govwikipedia.orgosu.edumdpi.com These differences are postulated to contribute to the observed differences in toxic sensitivity between sexes and are linked to the activity of specific CYP enzymes, such as CYP2B, which can exhibit sex-specific expression or activity in rats. osu.educore.ac.uknih.govnih.gov
Advanced Research Methodologies and Probes
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a technique used to record ion channel currents in isolated cells. This method has been applied to study the effects of Norbormide on ion channels, particularly calcium and potassium channels, in various cell types. Studies using whole-cell patch-clamp on freshly isolated smooth muscle cells from rat caudal artery have shown that Norbormide can inhibit L-type Ca²⁺ currents in a concentration- and voltage-dependent manner. mdpi.comnih.gov This inhibition was found to be reversible upon wash-out. nih.gov Furthermore, patch-clamp experiments using rat tail-artery myocytes indicated that Norbormide inhibited CaV1.2 channel currents, preferentially acting on the inactivated and/or open state of the channel. mdpi.com Research has also utilized whole-cell patch-clamp to investigate the effects of Norbormide on ATP-sensitive potassium (KATP) channels in myocytes from rat and mouse caudal artery and rat gastric fundus, as well as in insulin-secreting beta cells. frontiersin.orgnih.govnih.gov These studies revealed that Norbormide inhibited KATP currents in smooth muscle cells from both rat and mouse, but was ineffective in rat insulin-secreting cells. frontiersin.orgnih.govnih.gov The inhibitory effect on rat caudal artery myocytes' KATP channels was not stereospecific, with both endo and exo isomers showing similar activity. nih.gov
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the binding interactions between a molecule and a target protein. These methods have been employed to investigate the potential binding sites of Norbormide, particularly on ion channels. In silico studies involving molecular modeling and docking simulations to KATP channel proteins have been conducted. researchgate.netfrontiersin.orgnih.govnih.gov These simulations predicted comparable thermodynamic affinities for Norbormide and glibenclamide (a known KATP channel blocker) towards the Kir6.1/SUR2 channel, which is found in smooth muscle cells. frontiersin.orgnih.gov However, the predicted affinities towards the Kir6.2/SUR1 channel, present in insulin-secreting cells, were different. frontiersin.orgnih.gov Blind docking simulations suggested that Norbormide binds to the same pocket on the KATP channel as glibenclamide, but with different interaction profiles and binding energy affinities. frontiersin.orgnih.gov Computational approaches have indicated the SUR subunit of KATP channels as a potential binding site for Norbormide. nih.gov
Confocal Microscopy and Live Cell Imaging Techniques
Confocal microscopy and live cell imaging techniques allow for the visualization of fluorescently labeled molecules within living cells, providing insights into their localization and dynamics. These techniques have been crucial in identifying the intracellular distribution of Norbormide and its derivatives. Fluorescently tagged endo Norbormide derivatives have been synthesized and visualized in living cells (both Norbormide-sensitive and -insensitive) using confocal microscopy to identify potential cellular binding sites involved in the vasoconstrictor effect. mdpi.comresearchgate.net These fluorescent derivatives were shown to retain the key pharmacological properties of the parent molecule. mdpi.com Confocal live imaging of cells stained with fluorescent Norbormide derivatives, such as NRB-AF12 and NRB-MC009, has revealed their intracellular distribution. osu.eduunisi.itresearchgate.netresearchgate.net These probes have been observed to label intracellular structures including the endoplasmic reticulum, Golgi apparatus, mitochondria, endosomes, and lysosomes in various cell lines. unisi.itresearchgate.netfrontiersin.orgfrontiersin.org In living larvae of Drosophila melanogaster, fluorescent Norbormide conjugates were rapidly internalized by most tissues and showed preferential localization to the mitochondria and endoplasmic reticulum. mdpi.comnih.gov Confocal microscopy has been used to visualize the subcellular distribution of fluorescent Norbormide probes in cells, demonstrating their utility for live cell imaging. osu.eduresearchgate.netresearchgate.net
Chromatographic Techniques for Isomer Separation and Purification
Norbormide exists as a mixture of stereoisomers, and separating and purifying these isomers is essential for studying their individual biological activities. Chromatographic techniques have been employed for this purpose. Historically, isomer separation studies utilized a combination of fractional crystallization and chromatography, along with thermal isomerization techniques, to isolate milligram quantities of individual Norbormide isomers. mdpi.com More recently, chemical derivatization followed by chromatography strategies have allowed for the isolation of specific endo isomers (U, V, W, and Y) in higher yields. mdpi.comresearchgate.net Chromatography has been used to purify synthesized Norbormide and its isomers for structure-activity relationship studies. researchgate.netgoogle.com Techniques such as column chromatography and achiral reverse-phase HPLC have been applied in the purification and analysis of Norbormide isomers and related compounds. researchgate.netarkat-usa.org
Spectroscopic and Mass Spectrometric Analyses in Metabolic Studies
Spectroscopic and mass spectrometric techniques are vital for identifying and characterizing Norbormide and its metabolites in biological samples, providing insights into its metabolic fate. Mass spectrometry has been used to confirm the identity of Norbormide metabolites. wikipedia.orgresearchgate.net In metabolic profiling studies of Norbormide isomers in liver preparations from different species, mass spectrometry confirmed that observed metabolites had a mass consistent with hydroxylated Norbormide. wikipedia.org HPLC separation coupled with mass spectrometry (LC/MS) has been used to identify and analyze Norbormide metabolites in in vitro liver preparations and in vivo samples from rats and mice. researchgate.netresearchgate.net These analyses revealed that hydroxylation is a major metabolic process for Norbormide. wikipedia.orgresearchgate.net Mass spectrometry data indicated that the metabolites found in male and female rats were the same and identical to those identified in in vitro liver preparations. researchgate.net
Application of Fluorescent Probes for Cellular and Organelle Labeling
The development and application of fluorescent probes based on the Norbormide scaffold have provided valuable tools for visualizing cellular structures and investigating the compound's intracellular localization. Fluorescent derivatives of Norbormide have been synthesized by linking the parent molecule to fluorophores such as nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY FL). researchgate.netfrontiersin.orgfrontiersin.orgnih.gov These probes, such as NRB-AF12 (NBD-conjugated) and NRB-MC009 (BODIPY FL-conjugated), have been shown to label intracellular structures like the endoplasmic reticulum, Golgi apparatus, mitochondria, endosomes, and lysosomes in various cell lines. unisi.itresearchgate.netfrontiersin.orgfrontiersin.org NRB-MC009 demonstrated improved photostability and provided a more intense fluorescent signal compared to NRB-AF12, allowing for better visualization of intracellular structures. frontiersin.org These fluorescent probes have been proposed as high-performing, non-toxic tools for labeling intracellular structures in living cells and for live cell imaging studies. mdpi.comunisi.itresearchgate.netfrontiersin.orgfrontiersin.orgnih.govplos.org They have also been utilized in studies investigating morphological alterations of organelles in model organisms like Drosophila. mdpi.comnih.govplos.org
Future Directions and Translational Research Perspectives
Elucidating the Precise Molecular Target(s)
Identifying the specific molecular target(s) of norbormide is a critical area of ongoing research. Current findings suggest that norbormide's action in rats involves multiple cellular mechanisms and sites. Research indicates that norbormide selectively opens the mitochondrial permeability transition pore (PTP) in rats, which may contribute to its lethal effects. researchgate.netnih.govscispace.com Additionally, it has been shown to inhibit rat vascular KATP channels, potentially playing a role in its Rattus-selective vasoconstricting activity. researchgate.netnih.govscispace.com Studies utilizing fluorescent derivatives of norbormide have revealed the presence of intracellular binding sites in both sensitive and insensitive cells. researchgate.netnih.govscispace.com
While a specific receptor involvement in the unique contractile effect exclusive to rat arteries is hinted at by the activity of the endo isomers, the precise nature of this receptor remains elusive. researchgate.netnih.govmdpi.com Research is actively pursuing the identification of these cellular mechanisms and sites of action using novel norbormide derivatives. researchgate.netnih.govscispace.com Understanding whether the molecular target(s) are exclusively expressed in rats or present as variant isoforms or orthologues in other species is crucial for developing new species- and vascular-selective mechanisms. researchgate.net
Developing New Norbormide Analogues with Enhanced Pharmacological Profiles
The development of new norbormide analogues is a significant focus aimed at improving its efficacy and overcoming limitations like bait shyness. researchgate.netnih.govtandfonline.com Structure-activity relationship studies with various norbormide isomers have indicated that the selective vasoconstrictor effect is stereospecific, further supporting the idea of a specific receptor. researchgate.netresearchgate.net Modifications to the aryl/heteroaryl rings of norbormide have generally resulted in a complete loss of toxicity towards rats, while substitution at the dicarboximide nitrogen has been tolerated in some instances. nih.govunisi.it
Recent efforts have led to the development of prodrug derivatives designed to delay the onset of symptoms and enhance palatability, thereby increasing the likelihood of consuming a lethal dose. researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net One such prodrug, known as DR8, has demonstrated a significantly improved efficacy profile with a delayed onset of symptoms compared to norbormide, proving effective in cage and field trials against sensitive rat species. tandfonline.com This delay allows for greater bait consumption, mitigating the issue of bait shyness. tandfonline.com Research continues to explore different synthetic approaches and analogue modifications to optimize the pharmacological characteristics of norbormide derivatives. researchgate.netresearchgate.net
Exploring Norbormide as a Lead Compound for Species-Selective Agents beyond Rodent Control
Norbormide's unique Rattus-selective toxicity positions it as a promising lead compound for the development of species-selective agents targeting pests beyond rodents. researchgate.netwikipedia.orgtandfonline.compoultryhub.org The mechanism of action, involving irreversible vasoconstriction of peripheral arteries in rats, is distinct and could potentially be adapted or mimicked to affect the vascular systems of other target pest species. researchgate.netmdpi.com
Understanding the molecular basis for norbormide's selectivity, particularly the nature of its interaction with specific targets in rats and the reasons for its lack of toxicity in other species, is key to this translational research. researchgate.net If the norbormide target(s) or similar variant isoforms are found in other pest species, it could pave the way for designing novel, highly targeted control methods with minimal impact on non-target organisms. researchgate.net This approach aligns with the growing need for eco-sustainable and species-specific pest management strategies. researchgate.nettandfonline.com
Investigating Novel Delivery Systems and Formulations for Academic Study
The effectiveness of norbormide is significantly influenced by its delivery and formulation, particularly in overcoming challenges like poor palatability and rapid onset of action that lead to bait aversion. researchgate.netnih.govchicken-meat-extension-agrifutures.com.auescholarship.org Research is actively exploring novel delivery systems and formulations to enhance the academic study and potential application of norbormide.
Approaches include the development of prodrugs that are metabolized to the active form after ingestion, delaying the onset of symptoms and improving palatability. nih.govtandfonline.comresearchgate.net Microencapsulation has also been investigated as a method to control the release of norbormide and potentially increase bait intake, although optimizing the capsule characteristics for effective release remains a challenge. researchgate.netunl.edu Novel formulations are being developed and tested in field trials to ensure they are palatable, effective, and fast-acting in rats. nih.govresearchgate.netescholarship.org These advancements in delivery systems are crucial for facilitating further research into norbormide's properties and potential uses.
Comparative Pharmacology Across Different Animal Species for Deeper Selectivity Understanding
Comprehensive comparative pharmacology studies across a wide range of animal species are essential for a deeper understanding of norbormide's remarkable selectivity. While norbormide is highly toxic to Rattus species, its toxicity is significantly lower in many other mammals and birds. nih.govwikipedia.orgescholarship.org For instance, rats are considerably more sensitive to norbormide than mice and guinea pigs. researchgate.netescholarship.org
Studies comparing the metabolic fate and distribution of norbormide in sensitive and insensitive species can help determine if differences in metabolism contribute to the observed selectivity. researchgate.nettypeset.io Furthermore, investigating the pharmacological effects of norbormide on isolated tissues and cellular targets from various species can provide insights into the presence or absence of sensitive targets and the variations in their response. wikipedia.orgresearchgate.netresearchgate.net Such comparative studies are vital for fully elucidating the mechanisms underlying norbormide's species specificity and for guiding the rational design of new selective agents.
Q & A
Q. Q1. What experimental protocols are recommended for assessing norbormide's acute toxicity in rodent models?
Answer: Standardized protocols involve no-choice and two-choice bait trials with controlled variables (e.g., fasting duration, bait quantity, observation periods). For example:
- No-choice trials : Administer 10g of norbormide-laced bait (1–2% concentration) to lightly fasted Norway rats (12-hour monitoring post-ingestion).
- Two-choice trials : Offer 10g toxic bait alongside non-toxic bait to evaluate palatability-driven efficacy .
Key metrics : Bait consumption, time to death, and symptom progression. Data should be cross-referenced with LD₅₀ values (e.g., ship rats require higher doses due to species-specific resistance) .
Q. Q2. How does norbormide concentration in bait formulations affect efficacy across rodent species?
Answer: Optimal concentrations vary by species:
- Norway rats : 1% norbormide achieves >90% lethality in no-choice trials (Table 2, ).
- Ship rats : Higher concentrations may be needed despite lower LD₅₀ values due to behavioral avoidance in two-choice scenarios (Table 4, ).
Methodological note : Dose-response curves should account for interspecies differences in metabolism and bait preference .
Advanced Research Questions
Q. Q3. What factors explain contradictory efficacy results in historical field trials of norbormide?
Answer: Contradictions arise from:
- Batch variability : Differences in synthesis methods (e.g., recrystallization steps, isomer ratios) impact bioavailability. For instance, Jay-Smith et al. (2016) linked particle size and isomer profiles to dissolution rates .
- Species-specific resistance : Ship rats exhibit higher LD₅₀ values than Norway rats, necessitating adjusted formulations (Table 4, ).
Resolution strategy : Standardize batches using chemical analysis (e.g., HPLC for isomer purity) and pre-screen efficacy in controlled lab trials before field deployment .
Q. Q4. How can researchers optimize norbormide synthesis to enhance toxicity profiles?
Answer: Key synthesis parameters include:
- Isomer control : Norbormide’s stereoisomers exhibit varying bioactivity. Purification techniques (e.g., chromatography) can isolate toxicologically potent isomers .
- Particle size reduction : Nanonization improves dissolution rates and absorption, as demonstrated in trials comparing micronized vs. coarse formulations (Table 4, ).
Validation : Compare research-scale batches to a positive control (e.g., a commercially effective batch) using no-choice trials with Norway rats .
Q. Q5. What methodological gaps exist in current assessments of norbormide's environmental persistence?
Answer: Existing studies lack:
- Ecotoxicity profiling : Standardized OECD guidelines (e.g., Test No. 207 for earthworms) are rarely applied to norbormide.
- Soil/water half-life assays : Chromatographic methods (e.g., LC-MS) should quantify degradation products under varying pH/temperature conditions.
Recommendation : Integrate environmental fate studies into efficacy trials to address regulatory requirements for rodenticide registration .
Data Contradiction Analysis
Q. Q6. Why do some studies report norbormide's inefficacy in field settings despite high lab toxicity?
Answer: Key factors :
- Bait avoidance : Wild rats exhibit neophobic behaviors, reducing consumption in two-choice scenarios (evidenced by lower efficacy in field vs. lab trials) .
- Formulation stability : Humidity and temperature in field conditions may degrade norbormide’s active isomers.
Mitigation : Use palatable bait matrices (e.g., lipid-based pastes) and encapsulate norbormide to enhance environmental stability .
Methodological Recommendations
- Quality control : Pre-screen commercial norbormide batches via chemical analysis (e.g., NMR for isomer ratios, particle size distribution) .
- Species-specific protocols : Adjust bait concentrations and trial designs based on target rodent species’ LD₅₀ and feeding behavior .
- Data transparency : Report batch-specific synthesis details and negative results to clarify efficacy contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
